3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyridazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib . This binding inhibits the kinases, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases affects the downstream signaling pathways involved in cell proliferation and survival
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Reduction of Nitro Group: Formation of 3-((4-aminobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and have been studied as potential inhibitors of various cancer-related enzymes.
Triazolo[4,3-a]pyrazine Derivatives: Known for their antibacterial activity and potential use in treating infectious diseases.
Uniqueness
3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its dual inhibitory activity against c-Met and Pim-1, making it a promising candidate for the development of new anticancer therapies. Its structural features, such as the nitrobenzylthio and phenyl groups, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-8-6-13(7-9-15)12-26-18-20-19-17-11-10-16(21-22(17)18)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBVKDSAPGHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)[N+](=O)[O-])C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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